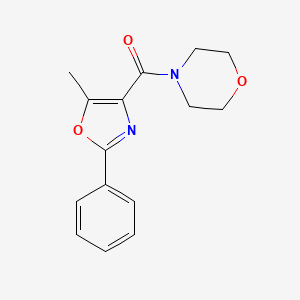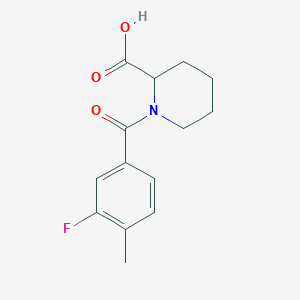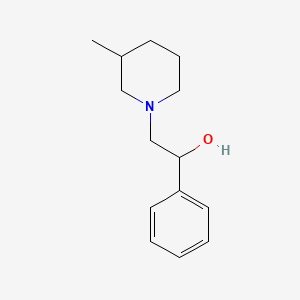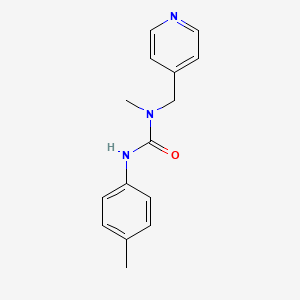
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a small molecule inhibitor of the protein kinase C (PKC) family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is a small molecule inhibitor of the PKC family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters, and plays a key role in signal transduction pathways. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone binds to the catalytic domain of PKC, which inhibits its activity and downstream signaling pathways.
Biochemical and physiological effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone in lab experiments is its specificity for PKC inhibition. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to selectively inhibit PKC activity without affecting other kinases. This makes it a useful tool for studying the role of PKC in cellular processes. However, one limitation of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture or in vivo.
Future Directions
For the use of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone include its use in combination with other anticancer drugs, development of more potent and selective PKC inhibitors, and animal models of cancer and inflammation.
Synthesis Methods
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported in the literature by several research groups. The most common method involves the reaction of 4-morpholinylmethyl-2-phenyl-1,3-oxazole with methyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone.
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-13(15(18)17-7-9-19-10-8-17)16-14(20-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXTILBRBIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)


![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)



![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)

